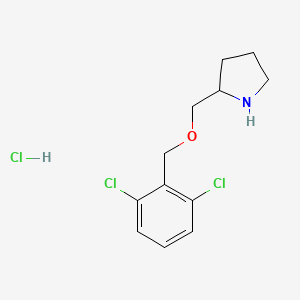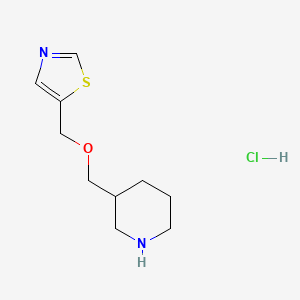
2-(2,6-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride
説明
2-(2,6-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride, commonly known as 2-DPMP, is a synthetic stimulant drug that belongs to the class of pyrrolidine derivatives. It was first synthesized in the 1950s and has been used in scientific research since then.
作用機序
The exact mechanism of action of 2-DPMP is not fully understood, but it is believed to act by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in the stimulant effects of the drug. The precise mechanism of action of 2-DPMP is an area of ongoing research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-DPMP are similar to those of other stimulant drugs. It increases the release of dopamine and norepinephrine in the brain, which leads to an increase in alertness, energy, and mood. It also increases heart rate, blood pressure, and body temperature. Prolonged use of 2-DPMP can lead to tolerance, dependence, and withdrawal symptoms.
実験室実験の利点と制限
2-DPMP has several advantages as a research tool. It is a potent stimulant with effects similar to those of other stimulant drugs, which makes it a useful tool for studying the central nervous system. It is also relatively easy to synthesize and is available in large quantities. However, there are also some limitations to its use. Prolonged use of 2-DPMP can lead to tolerance, dependence, and withdrawal symptoms, which can complicate research studies. Additionally, the use of 2-DPMP in humans is subject to ethical concerns due to its potential for abuse.
将来の方向性
There are several future directions for research on 2-DPMP. One area of research is the development of new analogs of 2-DPMP with improved pharmacological properties. Another area of research is the investigation of the precise mechanism of action of 2-DPMP, which could lead to the development of new treatments for disorders such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. Additionally, there is a need for further research on the long-term effects of 2-DPMP use, particularly in humans, to better understand its potential for abuse and dependence.
Conclusion:
In conclusion, 2-(2,6-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride, or 2-DPMP, is a synthetic stimulant drug that has been used in scientific research for several decades. It acts by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to stimulant effects. 2-DPMP has several advantages as a research tool, but also has limitations due to its potential for abuse and dependence. Ongoing research on 2-DPMP will help to further our understanding of its pharmacological properties and potential therapeutic uses.
科学的研究の応用
2-DPMP has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent stimulant, with effects similar to those of other stimulant drugs such as amphetamines and cocaine. 2-DPMP has been used in animal studies to investigate its effects on locomotor activity, body temperature, and neurotransmitter release. It has also been used in human studies to study its effects on cognitive function and attention.
特性
IUPAC Name |
2-[(2,6-dichlorophenyl)methoxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO.ClH/c13-11-4-1-5-12(14)10(11)8-16-7-9-3-2-6-15-9;/h1,4-5,9,15H,2-3,6-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDHOTIKYZWAJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COCC2=C(C=CC=C2Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289388-68-6 | |
| Record name | Pyrrolidine, 2-[[(2,6-dichlorophenyl)methoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289388-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride](/img/structure/B3229840.png)
![[1-(2,5-Dichloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3229845.png)






![[1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B3229915.png)



